molecular formula C26H45NO19 B1165305 Lewisa (Lea) hexaose linked to BSA

Lewisa (Lea) hexaose linked to BSA

Número de catálogo: B1165305
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lewisa (Lea) hexaose linked to BSA, also known as this compound, is a useful research compound. Its molecular formula is C26H45NO19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

The conjugation of Lewis hexasaccharides to BSA enhances drug delivery mechanisms. Studies have demonstrated that this linkage can improve the pharmacokinetics of therapeutic agents by:

  • Increasing Stability: The BSA backbone protects the Lewis hexasaccharide from enzymatic degradation.
  • Enhancing Solubility: The hydrophilic nature of BSA increases the solubility of hydrophobic drugs.

Case Study:
In a study focusing on the delivery of chemotherapeutic agents, Lewis hexasaccharide-BSA conjugates were shown to increase the retention time of drugs in circulation, leading to improved therapeutic efficacy against tumors .

Immunotherapy

Lewis hexasaccharides linked to BSA have potential applications in immunotherapy, particularly in cancer treatment. The presence of these carbohydrates can modulate immune responses by:

  • Enhancing Antigen Presentation: The conjugate can facilitate better interaction with immune cells, promoting a stronger immune response against tumor antigens.
  • Targeting Specific Receptors: The Lea structure can bind to specific receptors on immune cells, enhancing their activation.

Data Table: Immunological Effects of Lewis Hexaose-BSA Conjugates

StudyApplicationObserved Effect
Study ACancer ImmunotherapyIncreased T-cell activation
Study BVaccine DevelopmentEnhanced antibody response

Diagnostic Tools

The unique properties of Lewis hexasaccharides linked to BSA make them suitable for use in diagnostic assays. They can serve as:

  • Biomarkers: Elevated levels of Lea structures are associated with certain cancers, making them useful as biomarkers for early detection.
  • Immunoassays: Conjugates can be used in ELISA tests to detect specific antibodies or antigens related to diseases.

Case Study:
A diagnostic assay utilizing Lewis hexasaccharide-BSA conjugates successfully identified cancer patients with high specificity and sensitivity, demonstrating its potential as a diagnostic tool .

Future Directions and Challenges

While the applications of Lewis hexasaccharide linked to BSA are promising, several challenges remain:

  • Scalability: Producing these conjugates at scale for clinical use requires optimized synthetic methods.
  • Regulatory Approval: Ensuring compliance with regulatory standards for new therapeutic agents is essential for clinical translation.

Análisis De Reacciones Químicas

Chemical Cross-Linking

  • Disuccinimidyl Esters : Cross-linkers like disuccinimidyl suberate (DSS) and disuccinimidyl glutarate (DSG) have been used to conjugate aminopropyl spacer-equipped oligosaccharides (e.g., Leb hexasaccharide) to human serum albumin (HSA) via ε-amino groups of lysine residues .

    • Efficiency : DSS-based conjugation achieves ~80% coupling efficiency under optimized conditions .

    • Monitoring : Reaction progress is monitored via MALDI-TOF spectrometry, which detects mass shifts corresponding to glycan attachment .

Enzymatic Transfer

  • Fucosyltransferase-Mediated Synthesis :

    • Acceptor Substrate : A synthetic BSA-glycoconjugate (Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-O-(CH2)8-O-spacer-BSA) serves as the acceptor for α1,4-fucosyltransferase (Le-FucT) .

    • Donor Substrates : GDP-fucose analogs (e.g., 6-deoxy-GDP-fucose, 6-fluoro-GDP-fucose) are enzymatically transferred to the acceptor, generating Lea-active trisaccharide analogs .

    • Reaction Rates : Initial rates of GDP formation (via coupled-enzyme assays) range from 0.16 μM/min for native GDP-fucose to 0.03 μM/min for 6-fluoro analogs .

Analytical Techniques

MethodApplicationExample Findings
MALDI-TOF MS Mass shift analysis confirms glycan attachment to BSAA Leb hexasaccharide-HSA conjugate showed a +1,200 Da shift compared to native HSA .
ELISA Detection of Lea epitopes using monoclonal antibodies (e.g., CF4-C4)Lea-BSA conjugates exhibit dose-dependent binding to anti-Lea antibodies .
1H NMR Structural confirmation of synthetic Lea analogsDistinct H-5 (axial) proton signals at δ 4.85 ppm confirm fucose incorporation .

Antibody Specificity

  • Cross-Reactivity : Anti-Lea antibodies (e.g., CF4-C4) show 29× higher reactivity to dimeric Lewis X and 12× higher to Lea-LeX hybrid structures, necessitating validation to exclude false positives .

  • Structural Determinants : Molecular modeling reveals that antibody binding to Lea-BSA depends on interactions with GlcNAc residues and α1,4-fucose orientation .

Key Studies

  • Enzymatic Synthesis Optimization :

    • Yield : Lea trisaccharide-BSA conjugates achieved 30–65% conversion using 6-deoxy- and 6-fluoro-GDP-fucose donors .

    • Inhibitors : Bisecting GlcNAc residues or additional fucosylation (e.g., α1,3-Fuc) reduce lectin binding to Lea-BSA .

  • Immunological Applications :

    • Cancer Biomarkers : Lea-BSA conjugates are used to detect Lea-modified proteins (e.g., FGFBP1, MUC1) in cancer plasma samples .

    • Vaccine Development : Lea-HSA conjugates elicit antibodies targeting tumor-associated carbohydrate antigens .

Challenges and Considerations

  • Stability : Glycoconjugates may undergo Maillard reactions if reducing sugars are present, leading to non-specific protein modifications .

  • Batch Variability : Commercial lectin preparations (e.g., Pisum sativum agglutinin) show inconsistent binding to core-fucosylated structures, requiring rigorous quality control .

This synthesis integrates methodologies from enzymatic catalysis to advanced analytical validation, underscoring the utility of Lea-BSA conjugates in glycobiology and oncology research .

Propiedades

Fórmula molecular

C26H45NO19

Sinónimos

Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.